![molecular formula C26H22F3N3O3S B3014389 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1226440-79-4](/img/structure/B3014389.png)
2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C26H22F3N3O3S and its molecular weight is 513.54. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioequivalence and Pharmacokinetics : A study by Annunziato & di Renzo (1993) on a related compound, ST-679, which is a non-steroid anti-inflammatory agent, focuses on the bioequivalence and pharmacokinetics of different formulations. This research is relevant in understanding how similar compounds can be formulated and their bioavailability in the human body (Annunziato & di Renzo, 1993).
Anticonvulsant Activity : Aktürk et al. (2002) synthesized derivatives of a similar structure to assess their anticonvulsant activity. This study contributes to understanding how structural changes in such compounds can influence their therapeutic potential, particularly in neurological disorders (Aktürk et al., 2002).
Coordination Complexes and Antioxidant Activity : Chkirate et al. (2019) explored the synthesis of coordination complexes using pyrazole-acetamide derivatives and evaluated their antioxidant activity. The findings from this study provide insights into the potential of similar compounds in developing antioxidant agents (Chkirate et al., 2019).
Imaging and Diagnostic Applications : Brooks et al. (2015) synthesized a radiolabeled compound for potential use in small animal PET imaging, although it was found not to permeate the blood-brain barrier. This research is significant in understanding the diagnostic applications of similar compounds (Brooks et al., 2015).
Antimicrobial and Antibacterial Activity : Daraji et al. (2021) designed and synthesized imidazole derivatives targeting the dihydropteroate synthase enzyme and evaluated their antimicrobial activities. Such studies are crucial in assessing the role of similar compounds in combating bacterial infections (Daraji et al., 2021).
Mechanism of Action
Mode of Action
The compound, also known as 2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide, is believed to interact with its targets through a mechanism involving electron donor–acceptor (EDA) complexes . This interaction can lead to an intramolecular single electron transfer (SET) reaction under visible light irradiation .
Biochemical Pathways
The compound’s ability to undergo s-trifluoromethylation suggests it may influence pathways involving thiophenols .
Result of Action
The compound’s ability to undergo S-trifluoromethylation under photoredox catalyst-free conditions suggests it may have potential applications in the synthesis of other compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. In the case of this compound, visible light irradiation is a key environmental factor that enables its intramolecular SET reaction
properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3N3O3S/c1-17-3-7-19(8-4-17)31-24(33)16-36-25-30-15-23(18-5-11-21(34-2)12-6-18)32(25)20-9-13-22(14-10-20)35-26(27,28)29/h3-15H,16H2,1-2H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJPXWTXRURUPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.